

# An In-depth Technical Guide to (S)-Morpholine-2-carboxylic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-Morpholine-2-carboxylic acid

Cat. No.: B117986

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**(S)-Morpholine-2-carboxylic acid**, a heterocyclic organic compound, holds significance as a chiral building block in medicinal chemistry and drug discovery. Its constrained morpholine ring system and the presence of a carboxylic acid moiety make it a valuable scaffold for the synthesis of diverse and complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **(S)-Morpholine-2-carboxylic acid**, intended to serve as a resource for researchers and professionals in the field.

## Core Chemical Properties

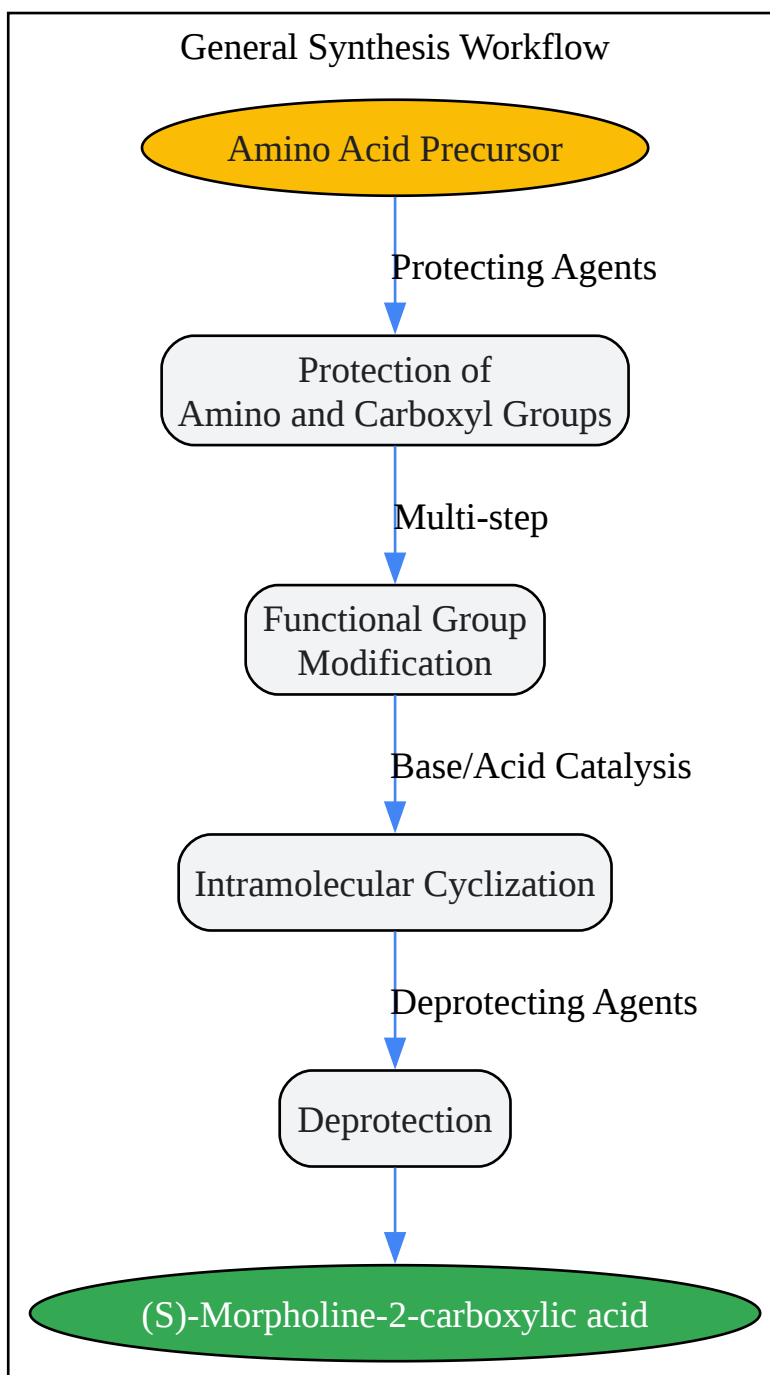
**(S)-Morpholine-2-carboxylic acid**, with the IUPAC name (2S)-morpholine-2-carboxylic acid<sup>[1]</sup>, is a chiral molecule possessing a morpholine ring substituted with a carboxylic acid group at the 2-position. Its fundamental properties are summarized in the table below. While experimental data for some physical properties are not readily available in the literature, predicted values provide useful estimates.

Property	Value	Source
IUPAC Name	(2S)-morpholine-2-carboxylic acid	[1]
CAS Number	154731-81-4	[1][2]
Molecular Formula	C <sub>5</sub> H <sub>9</sub> NO <sub>3</sub>	[1]
Molecular Weight	131.13 g/mol	[1]
Melting Point	Not available	
Boiling Point (Predicted)	298.5 ± 35.0 °C	
pKa (Predicted)	2.57 ± 0.20	
Solubility	Not available	

## Synthesis and Analysis

The synthesis of morpholine derivatives can be achieved through various routes, often starting from amino alcohols.[3] For chiral molecules like **(S)-Morpholine-2-carboxylic acid**, enantioselective synthesis strategies are crucial. One common approach involves the cyclization of protected amino acid derivatives.

A general workflow for the synthesis of morpholine-2-carboxylic acids from an amino acid precursor is outlined below. This process typically involves the protection of the amino and carboxyl groups, followed by a series of reactions to form the morpholine ring, and subsequent deprotection.



[Click to download full resolution via product page](#)

General synthesis workflow for morpholine-2-carboxylic acids.

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **(S)-Morpholine-2-carboxylic acid** are not extensively reported in publicly available literature. However, general methods for the synthesis of morpholine derivatives and the analysis of carboxylic acids and chiral compounds can be adapted.

**Synthesis:** A plausible synthetic route could start from a suitably protected serine derivative. The hydroxyl group could be modified to introduce a leaving group, followed by an intramolecular cyclization to form the morpholine ring. Subsequent deprotection would yield the final product.

**Analytical Methods:**

- **High-Performance Liquid Chromatography (HPLC):** Chiral HPLC is the method of choice for determining the enantiomeric purity of **(S)-Morpholine-2-carboxylic acid**. A typical method would involve a chiral stationary phase (CSP) and a mobile phase consisting of a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol), often with an acidic or basic modifier to improve peak shape and resolution.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are essential for structural confirmation. The characteristic signals of the morpholine ring protons and carbons, as well as the carboxylic acid proton, would be observed. The chemical shifts and coupling constants would be consistent with the proposed structure. While specific spectra for **(S)-Morpholine-2-carboxylic acid** are not readily available, general patterns for morpholine-containing compounds can be referenced.[\[4\]](#)[\[5\]](#)

## Biological Activity and Signaling Pathways

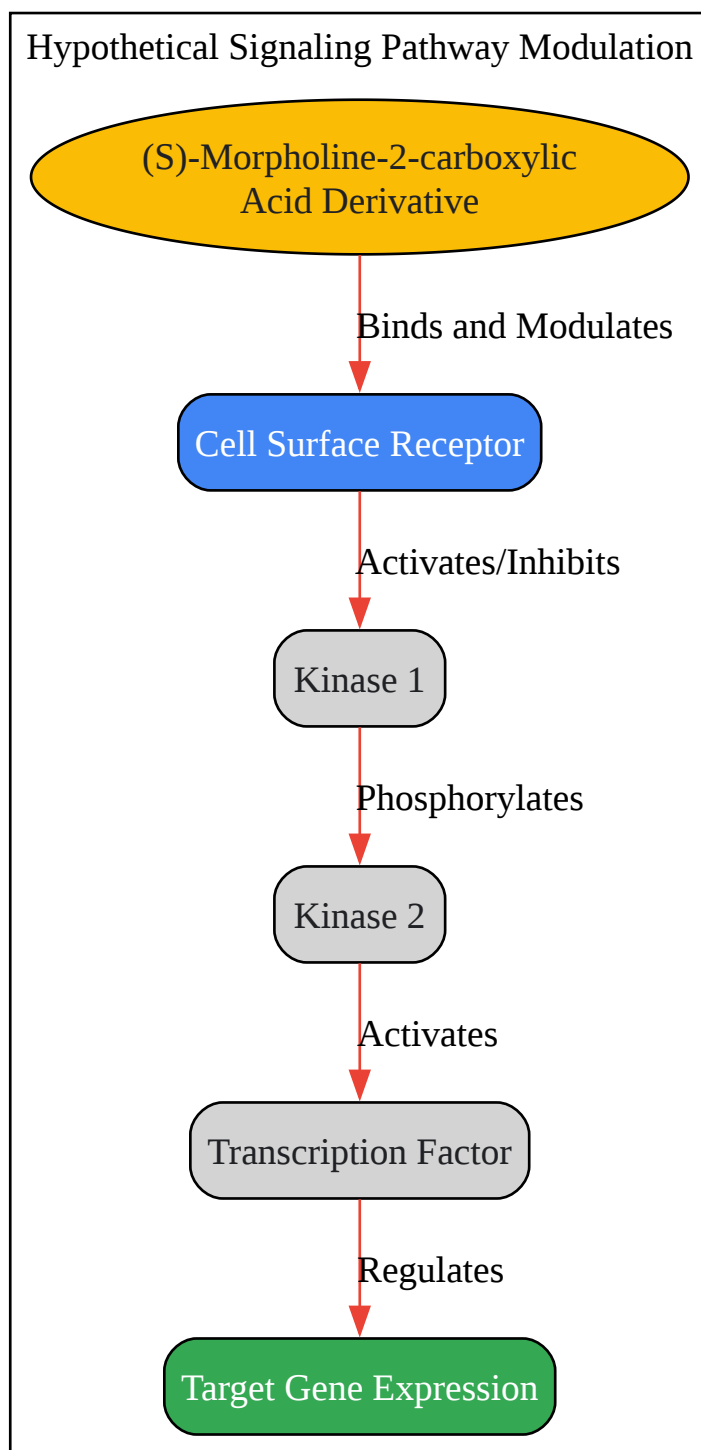
Currently, there is no specific information in the scientific literature detailing the involvement of **(S)-Morpholine-2-carboxylic acid** in any biological signaling pathways. However, the morpholine scaffold is a well-established privileged structure in medicinal chemistry, found in numerous bioactive compounds with a wide range of therapeutic applications.[\[6\]](#) Morpholine-containing molecules have been shown to interact with various biological targets, including receptors and enzymes.

The carboxylic acid moiety can also play a crucial role in biological activity, potentially acting as a hydrogen bond donor or acceptor, or participating in salt bridge interactions with biological

targets. Some carboxylic acids have been implicated in metabolite signaling pathways.<sup>[7][8]</sup>

Given the presence of both the morpholine ring and the carboxylic acid group, **(S)-Morpholine-2-carboxylic acid** represents a valuable starting point for the design and synthesis of novel compounds for screening against various biological targets. Future research may uncover its specific roles in cellular processes and signaling cascades.

The following diagram illustrates a hypothetical scenario where a morpholine-containing compound could modulate a generic signaling pathway.



[Click to download full resolution via product page](#)

Hypothetical modulation of a signaling pathway.

## Conclusion

**(S)-Morpholine-2-carboxylic acid** is a chiral building block with significant potential in drug discovery and development. While detailed experimental data and specific biological functions are yet to be fully elucidated, its structural features suggest a wide range of possibilities for its application in the synthesis of novel therapeutic agents. This guide provides a summary of the currently available information and highlights the areas where further research is needed to fully understand and exploit the chemical and biological properties of this intriguing molecule.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (S)-Morpholine-2-carboxylic acid | C<sub>5</sub>H<sub>9</sub>NO<sub>3</sub> | CID 1519500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-morpholine-2-carboxylic acid | 154731-81-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptomic Analysis of the Role of Carboxylic Acids in Metabolite Signaling in Arabidopsis Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptomic analysis of the role of carboxylic acids in metabolite signaling in Arabidopsis leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (S)-Morpholine-2-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b117986#s-morpholine-2-carboxylic-acid-chemical-properties]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)